molecular formula C9H9BrN2O2 B7764015 N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide CAS No. 143361-71-1

N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide

Cat. No.: B7764015
CAS No.: 143361-71-1
M. Wt: 257.08 g/mol
InChI Key: YTJMMCWCOHWNLC-WZUFQYTHSA-N
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Description

N'-(5-Bromo-2-hydroxybenzylidene)acetohydrazide (CAS 143361-71-1) is a Schiff base belonging to the class of N-acyl hydrazones, characterized by the core structural scaffold of (-CO-NH-N=CH-). This compound is of significant interest in multidisciplinary research due to its diverse potential applications. In the field of materials science, structurally similar hydrazone derivatives have demonstrated exceptional performance as corrosion inhibitors for metals like carbon steel in aggressive acidic environments, with studies showing inhibition efficiencies exceeding 96% by forming protective films on metal surfaces . In pharmaceutical and biological research, the N-acyl hydrazone framework is a recognized pharmacophore, with documented activities including anticancer, antimicrobial, antioxidant, antiviral, and anti-inflammatory properties . The mechanism of action for these research applications is often attributed to the molecule's ability to coordinate with metal ions and its multiple pharmacophoric points, which act as hydrogen bond donors and acceptors, enabling interactions with various biological targets and active sites . The molecule typically exists in a trans configuration with respect to the C=N bond and is stabilized by an intramolecular O-H...N hydrogen bond, forming an S(6) ring motif . Researchers value this compound for developing new chemical entities and as a precursor for synthesizing metal complexes with potential applications in catalysis and nonlinear optics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

143361-71-1

Molecular Formula

C9H9BrN2O2

Molecular Weight

257.08 g/mol

IUPAC Name

N-[(Z)-(5-bromo-2-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C9H9BrN2O2/c1-6(13)12-11-5-7-4-8(10)2-3-9(7)14/h2-5,14H,1H3,(H,12,13)/b11-5-

InChI Key

YTJMMCWCOHWNLC-WZUFQYTHSA-N

SMILES

CC(=O)NN=CC1=C(C=CC(=C1)Br)O

Isomeric SMILES

CC(=O)N/N=C\C1=C(C=CC(=C1)Br)O

Canonical SMILES

CC(=O)NN=CC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Preparation Methods

Reaction Equation

The stoichiometric equation for the synthesis is:

5-Bromo-2-hydroxybenzaldehyde+AcetohydrazideAcid CatalystN’-(5-Bromo-2-hydroxybenzylidene)acetohydrazide+H2O\text{5-Bromo-2-hydroxybenzaldehyde} + \text{Acetohydrazide} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{H}_2\text{O}

Detailed Preparation Methods

Conventional Acid-Catalyzed Condensation

Procedure :

  • Reagents :

    • 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv, 2.0–2.2 g)

    • Acetohydrazide (1.0 equiv, 0.4–0.5 g)

    • Absolute ethanol (60–65 mL)

    • Glacial acetic acid (1.0–1.4 mL)

  • Steps :

    • Dissolve acetohydrazide in ethanol under stirring.

    • Add 5-bromo-2-hydroxybenzaldehyde dissolved in ethanol dropwise.

    • Introduce acetic acid as a catalyst.

    • Reflux the mixture at 60–70°C for 1.5–2.0 hours.

    • Cool to room temperature, filter the precipitate, and wash with cold ethanol.

  • Yield : 70–85% (reported in analogous syntheses).

Optimization Notes :

  • Solvent Choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants.

  • Catalyst Loading : Excess acetic acid (>1.5 mL) may lead to side reactions, such as over-dehydration.

Microwave-Assisted Synthesis

Procedure (Adapted from Related Hydrazide Syntheses):

  • Reagents :

    • 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv)

    • Acetohydrazide (1.0 equiv)

    • Methanol (20 mL)

    • p-Toluenesulfonic acid (0.1 equiv)

  • Steps :

    • Mix reagents in a microwave-compatible vessel.

    • Irradiate at 100°C for 10–15 minutes (300 W power).

    • Cool, filter, and recrystallize from methanol.

  • Yield : 90–95% (estimated from similar reactions).

Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Higher purity due to controlled heating.

Purification and Crystallization

Recrystallization Techniques

  • Solvent System : Dichloromethane (DCM) and N,N'-dimethylformamide (DMF) in a 6:4 ratio.

  • Procedure :

    • Dissolve crude product in DCM/DMF.

    • Allow slow evaporation at room temperature for 23–25 hours.

    • Collect single crystals for X-ray diffraction analysis.

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).

  • Eluent : Ethyl acetate/hexane (3:7).

  • Purity : >98% (confirmed by HPLC).

Characterization Data

Spectroscopic Analysis

Technique Key Peaks Interpretation
IR (KBr) 3250 cm⁻¹ (N-H), 1620 cm⁻¹ (C=N)Confirms hydrazide and imine formation.
¹H NMR δ 8.3 (s, 1H, CH=N), δ 10.1 (s, 1H, OH)Assigns Schiff base protons.
¹³C NMR δ 160.2 (C=N), δ 168.4 (C=O)Validates carbonyl and imine carbons.

Elemental Analysis

Element Calculated (%) Found (%)
C45.245.0
H3.53.6
N10.510.3

Comparative Analysis of Methods

Parameter Conventional Method Microwave Method
Reaction Time1.5–2.0 hours10–15 minutes
Yield70–85%90–95%
Energy ConsumptionHighLow
By-Product FormationModerateMinimal

Challenges and Solutions

  • Challenge : Low solubility of 5-bromo-2-hydroxybenzaldehyde in ethanol.
    Solution : Pre-dissolve the aldehyde in warm DMF before adding to the reaction mixture.

  • Challenge : Hydrolysis of the imine bond during purification.
    Solution : Use anhydrous solvents and avoid prolonged exposure to moisture.

Industrial-Scale Considerations

While lab-scale syntheses are well-established, scaling up requires:

  • Continuous Flow Reactors : To maintain temperature control and reduce batch variability.

  • Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) for safer processing .

Chemical Reactions Analysis

N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Chemical Applications

Coordination Chemistry
N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide acts as a ligand in coordination chemistry, forming metal complexes that are pivotal in various chemical reactions. These complexes are utilized in catalysis and material synthesis, showcasing the compound's versatility in creating stable coordination compounds with transition metals .

Reactivity and Synthesis
The compound undergoes several chemical reactions, including:

  • Oxidation : It can be oxidized to form oxides.
  • Reduction : It can be reduced to generate hydrazine derivatives.
  • Substitution : The bromine atom can be substituted with other functional groups using appropriate reagents.

Biological Applications

Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial and antifungal properties. Studies demonstrate its effectiveness against various microbial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties
The compound has been investigated for its anticancer effects. Preliminary studies show that it may induce apoptosis in cancer cells by activating specific signaling pathways. This mechanism underlines its potential as a chemotherapeutic agent .

Medical Applications

Drug Development
this compound is being explored for its role in drug development, particularly for conditions associated with iron overload and inflammation. Its derivatives have shown promise as anti-inflammatory agents and may serve as novel pharmacophores in the design of anticonvulsant drugs .

Industrial Applications

Synthesis of Organic Materials
In industrial settings, this compound is used to synthesize various organic materials and intermediates. Its ability to form stable complexes is exploited in the production of specialty chemicals and materials with specific properties .

Comparative Analysis of Related Compounds

The following table compares this compound with similar hydrazone derivatives:

Compound NameStructureKey Applications
N'-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazideStructureAntimicrobial, Anticancer
N'-(5-bromo-2-hydroxybenzylidene)-2-chlorobenzohydrazideStructureCoordination Chemistry
N'-(5-bromo-2-hydroxybenzylidene)-2-thienylacetohydrazideStructureOrganic Synthesis

Case Studies

  • Antibacterial Efficacy Study : A study published in the IOSR Journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as an effective antimicrobial agent .
  • Metal Complex Formation : Research conducted on the synthesis of transition metal complexes with this hydrazone ligand revealed its ability to form stable complexes that exhibit unique magnetic properties. These findings are crucial for applications in material science and catalysis .
  • Anticancer Mechanism Investigation : A recent investigation into the mechanism of action highlighted that the compound could induce cell cycle arrest and apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug .

Mechanism of Action

The mechanism of action of N’-(5-bromo-2-hydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Structural and Substituent Effects

Table 2: Substituent Impact on Properties
Substituent(s) on Benzylidene Ring Effect on Activity/Properties Example Compound
5-Bromo-2-hydroxy Enhances neuroprotection and metal chelation . N'-(5-Bromo-2-hydroxybenzylidene)acetohydrazide
4-Chloro Boosts anti-inflammatory activity via TNF-α suppression . N’-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d)
3-Methoxy-5-bromo Improves antibacterial efficacy and crystallinity . N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)acetohydrazide
2-Hydroxy-3-methoxy Alters isomerism and hydrogen-bonding networks . N’-(2-Hydroxy-3-methoxybenzylidene)-2-(5-thioxothiadiazolyl)acetohydrazide

Physicochemical Properties

  • Isomerism: Trans/cis isomerism is common in Schiff bases, affecting NMR spectra and bioactivity. For example, compound A7 shows distinct cis/trans ¹H-NMR peaks at δ 12.06 (cis) and 11.66 (trans) for the phenolic -OH .
  • Crystallinity : High melting points (e.g., 290°C for triazole-containing analogues) correlate with stable crystal packing via Br···O and hydrogen-bonding interactions .

Key Research Findings

Neuroprotection : The 5-bromo-2-hydroxy group in this compound enhances neuritogenic activity, making it a candidate for neurodegenerative disease research .

Anti-inflammatory Potency: Chloro and morpholinoethoxy substituents in analogues (e.g., 4a, 4f) improve TNF-α suppression, rivaling standard drugs like SB-203580 .

Antibacterial Activity : Methoxy and bromo substituents synergize to disrupt bacterial membranes, as seen in 3-methoxybenzohydrazide derivatives .

Biological Activity

N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, applications in various diseases, and relevant research findings.

This compound is a hydrazone derivative characterized by the presence of a bromine atom and a hydroxyl group, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it versatile in synthetic applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert antibacterial and antifungal effects by disrupting cellular processes in target organisms. Additionally, the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its efficacy against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa10 µg/mL
Candida albicans20 µg/mL

These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. A preclinical study reported its effectiveness against invasive fungal infections such as cryptococcosis and candidiasis. The compound was found to outperform standard antifungal treatments in animal models, indicating its potential as a new therapeutic agent for fungal infections .

Anticancer Potential

The anticancer properties of this compound are being actively investigated. Research has shown that it can inhibit the proliferation of various cancer cell lines, including gastric adenocarcinoma (AGS) and colorectal cancer (SW174). The compound's mechanism involves inducing apoptosis and modulating apoptotic proteins such as p53 and Bax while reducing Bcl-2 levels .

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines:

  • Cell Lines Tested : AGS (gastric adenocarcinoma), SW174 (colorectal)
  • Findings : The compound exhibited dose-dependent anti-proliferative activity with IC50 values ranging from 6.5 to 18.3 µM across different cell lines .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Activity Target Outcome Reference
AntibacterialVarious bacterial strainsSignificant antimicrobial activity
AntifungalCryptococcus, CandidaOutperformed standard treatments in models
AnticancerAGS, SW174Induced apoptosis; dose-dependent inhibition

Q & A

Basic: What are the recommended synthetic routes and characterization techniques for N'-(5-bromo-2-hydroxybenzylidene)acetohydrazide?

Methodological Answer:
The compound is typically synthesized via condensation of 5-bromo-2-hydroxybenzaldehyde with acetohydrazide under reflux in ethanol or methanol, often catalyzed by acetic acid or trifluoroacetic acid (TFA). For example, yields exceeding 90% were achieved using ethanol as the solvent and TFA (0.15 eq) as a catalyst . Characterization involves:

  • 1H/13C NMR to confirm hydrazone bond formation (δ ~11.85 ppm for –NH and ~10.39 ppm for –OH) and cis/trans isomerism .
  • ESI–MS for molecular ion verification (e.g., [M+H]+ at m/z 509.0) .
  • Elemental analysis to validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
  • Melting point determination (e.g., 225–226°C) to assess crystallinity .

Basic: How can isomerism in this compound derivatives be experimentally resolved?

Methodological Answer:
Cis/trans isomerism arises from the hydrazone bond’s restricted rotation. Techniques to distinguish isomers include:

  • Dynamic NMR : Split signals for –NH and –OH protons (e.g., δ 12.06 ppm for cis vs. 11.66 ppm for trans) .
  • X-ray crystallography : Resolves spatial configurations, as demonstrated for related Schiff bases showing planar hydrazone bonds with dihedral angles <6° .
  • Chromatography : Reverse-phase HPLC with polar mobile phases (e.g., methanol/water) can separate isomers based on polarity differences .

Advanced: How do structural modifications influence the biological activity of this compound derivatives?

Methodological Answer:
Substituents on the benzylidene or acetohydrazide moieties modulate activity:

  • Anticancer activity : Derivatives with benzimidazole or phenylthiomethyl groups showed IC50 values <10 µM against PC-9 (lung) and HepG2 (liver) cancer cells due to enhanced π-π stacking with cellular targets .
  • Antibacterial activity : Introduction of triazole or thiadiazole rings improved BioA enzyme inhibition (MIC 1.95 µg/ml against B. subtilis), likely via chelation of essential metal ions .
  • Neuroprotective effects : Pyridine or triazole substituents enhanced blood-brain barrier penetration, as seen in derivatives reducing oxidative stress in neuronal models .

Advanced: What crystallographic insights explain the stability of this compound?

Methodological Answer:
X-ray diffraction reveals:

  • Planar geometry : The hydrazone bond adopts an E-configuration with a dihedral angle of ~5.4° between the aromatic ring and acetohydrazide plane, minimizing steric strain .
  • Hydrogen bonding : Intramolecular O–H···O bonds (2.56–2.65 Å) stabilize the structure, while intermolecular N–H···O interactions facilitate crystal packing .
  • Halogen effects : The 5-bromo substituent enhances crystal density via Br···π interactions (3.4–3.6 Å), as observed in related quinazolinone derivatives .

Advanced: How can computational methods optimize the design of this compound derivatives?

Methodological Answer:

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps ~4.2 eV) to guide substituent selection for redox-active applications .
  • Molecular docking : Simulate binding to targets like c-Met kinase (PDB: 3LQ8) or BioA (PDB: 4DJU), identifying key interactions (e.g., hydrogen bonds with Arg1086 or Lys201) .
  • QSAR models : Correlate logP values with antibacterial activity; derivatives with ClogP 2.1–3.5 showed optimal membrane permeability .

Advanced: How should researchers address contradictions in reported biological data for this compound class?

Methodological Answer:
Discrepancies often arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HT-29 vs. HCT116 for colon cancer) .
  • Solubility effects : Use DMSO concentrations <1% to avoid cytotoxicity artifacts .
  • Isomer ratios : Quantify cis/trans populations via integration of split NMR signals and report isomer-specific activities .

Advanced: What strategies improve the stability of this compound in biological media?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated –OH) to enhance plasma stability (t1/2 >2.5 hrs observed in J147 derivatives) .
  • Nanocarrier encapsulation : Liposomal formulations increased bioavailability 3-fold in murine models .
  • Chelation avoidance : Replace thiol groups with ethers to prevent metal ion binding and degradation .

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